XLogP3 Differentiation: 4-Methoxybenzyl Group Shifts Lipophilicity by +1.7 Log Units Versus the 4-Bromo Core
The target compound (4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione) has a computed XLogP3 of 1.6 [1], compared to an XLogP3 of -0.1 for the corresponding unsubstituted core, 4-bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7) [2]. This +1.7 log unit shift, attributable to the 4-methoxybenzyl N1-substituent, places the compound squarely within the optimal lipophilicity range for oral bioavailability (LogP 1–3), while the core compound without the methoxybenzyl group falls below this range, predicting poor membrane permeability.
| Evidence Dimension | Computed XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7, PubChem CID 254942): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +1.7 log units (14.5-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) for both compounds |
Why This Matters
This LogP differentiation is critical for hit-to-lead programs: a compound with XLogP3 of -0.1 is predicted to have poor passive membrane permeability, while a value of 1.6 approaches the center of the Lipinski-compliant space for oral drug candidates, enabling the core scaffold to be progressed into cell-based assays without additional N1-derivatization steps.
- [1] PubChem Compound Summary for CID 90419144. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 254942 (4-Bromopyridazine-3,6-diol / 4-bromo-1,2-dihydropyridazine-3,6-dione). Computed Properties: XLogP3-AA = -0.1. National Center for Biotechnology Information. View Source
